An In-Depth Technical Guide to 4-Phenyl-2-imidazolidinone: Structure, Properties, and Application in Asymmetric Synthesis
An In-Depth Technical Guide to 4-Phenyl-2-imidazolidinone: Structure, Properties, and Application in Asymmetric Synthesis
This guide provides a comprehensive technical overview of 4-Phenyl-2-imidazolidinone, a heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical and physical properties, detailed structural features, synthesis, and its pivotal role as a chiral auxiliary in controlling stereochemical outcomes.
Introduction: The Imidazolidinone Scaffold
Imidazolidin-2-ones are five-membered cyclic urea derivatives that form the core structure of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] Their rigid framework and the presence of multiple functionalization points make them valuable synthons in medicinal chemistry and materials science. The introduction of a phenyl group at the 4-position creates a chiral center, rendering 4-Phenyl-2-imidazolidinone a powerful tool in the field of asymmetric synthesis, where precise control over molecular three-dimensional orientation is paramount.[3]
Chemical and Physical Properties
4-Phenyl-2-imidazolidinone is a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| CAS Number | 27129-49-3 | [5] |
| Melting Point | 160 - 163 °C | [4] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Structural Analysis and Stereochemistry
The defining structural feature of 4-Phenyl-2-imidazolidinone is the presence of a stereocenter at the C4 position, where the phenyl group is attached. This gives rise to two enantiomers: (R)-4-Phenyl-2-imidazolidinone and (S)-4-Phenyl-2-imidazolidinone.
The imidazolidinone ring typically adopts a nearly planar or a slight envelope conformation. X-ray crystallography studies on the closely related 5-phenyl-2-thioxo-4-imidazolidinone show two independent molecules in the asymmetric unit, differing mainly in the orientation of the phenyl ring relative to the five-membered ring.[2][6] This suggests that rotation around the C4-phenyl bond is a key conformational variable. In the solid state, extensive intermolecular hydrogen bonding is observed between the N-H protons and the carbonyl oxygen (or thione sulfur), forming dimeric structures.[2][6]
Synthesis of 4-Phenyl-2-imidazolidinone
The synthesis of the imidazolidin-2-one core can be achieved through several routes, with a common and direct method being the reaction of a 1,2-diamine with a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or urea.[7] The following protocol describes a representative synthesis of racemic 4-Phenyl-2-imidazolidinone starting from 1-phenylethane-1,2-diamine.
Experimental Protocol: Synthesis from 1-Phenylethane-1,2-diamine
This procedure is based on established methods for the cyclization of 1,2-diamines to form cyclic ureas.[7]
Materials:
-
1-Phenylethane-1,2-diamine
-
Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethane-1,2-diamine (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Carbonylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. CDI is a safer alternative to phosgene.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure.
-
Extraction: To the resulting aqueous residue, add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Self-Validation: The bicarbonate wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-Phenyl-2-imidazolidinone.
Spectroscopic Characterization
The structure of 4-Phenyl-2-imidazolidinone can be unequivocally confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the urea moiety.
-
C=O Stretching: A strong, sharp absorption band will be present around 1690-1710 cm⁻¹, characteristic of the cyclic urea carbonyl group.
-
Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹ from the C-H stretches of the phenyl group.
-
Aliphatic C-H Stretching: Bands corresponding to the C-H stretches of the imidazolidinone ring will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic absorptions for the phenyl ring will be seen in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The expected chemical shifts are based on data from similar imidazolidinone structures.[8]
¹H NMR Spectrum (Proton NMR):
-
Aromatic Protons (C₆H₅): A multiplet integrating to 5 hydrogens will be observed in the aromatic region, typically between δ 7.20-7.40 ppm.
-
Methine Proton (C4-H): A multiplet (likely a triplet of doublets) for the single proton at the chiral center will appear around δ 4.5-5.0 ppm.
-
Methylene Protons (C5-H₂): The two protons on C5 are diastereotopic and will appear as two separate multiplets, likely in the range of δ 3.2-4.0 ppm.
-
Amine Protons (N-H): Two broad singlets corresponding to the two N-H protons will be present, with chemical shifts that can vary depending on solvent and concentration, but typically in the range of δ 5.0-7.0 ppm.
¹³C NMR Spectrum (Carbon-13 NMR):
-
Carbonyl Carbon (C=O): The carbonyl carbon will appear as a single resonance in the downfield region, around δ 160-165 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals will be present in the δ 125-145 ppm range. The ipso-carbon (the one attached to the imidazolidinone ring) will be distinct from the ortho, meta, and para carbons.
-
Methine Carbon (C4): The chiral carbon atom will resonate around δ 55-60 ppm.
-
Methylene Carbon (C5): The methylene carbon will show a signal in the δ 45-50 ppm region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z = 162. The fragmentation pattern would likely involve:
-
Loss of the phenyl group: A significant fragment at m/z = 85 ([M - 77]⁺) resulting from the cleavage of the C4-phenyl bond.
-
Benzylic cleavage: The formation of a tropylium ion or benzyl cation at m/z = 91 is also a possible fragmentation pathway.
-
Ring fragmentation: Cleavage of the imidazolidinone ring can lead to various smaller fragments. A common fragmentation for cyclic ureas involves the loss of isocyanate species.
Application as a Chiral Auxiliary in Asymmetric Synthesis
The primary application for enantiomerically pure 4-Phenyl-2-imidazolidinone is as a chiral auxiliary.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.[3]
Mechanism of Stereocontrol
The effectiveness of 4-Phenyl-2-imidazolidinone as a chiral auxiliary stems from the steric bulk of the phenyl group, which effectively shields one face of the molecule. The general workflow is as follows:
-
Acylation: The auxiliary is first acylated at one of its nitrogen atoms (typically N1) by deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an acyl chloride or anhydride. This attaches the prochiral substrate to the chiral auxiliary.
-
Enolate Formation: The α-proton of the acyl group is then removed using a base (e.g., Lithium diisopropylamide, LDA) to form a rigid, chelated enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.
-
Diastereoselective Reaction: The bulky phenyl group at C4 sterically hinders the "top" face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered "bottom" face. This results in the highly diastereoselective formation of a new stereocenter.
-
Auxiliary Cleavage: The newly formed chiral product is then cleaved from the auxiliary. This can be achieved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄, or conversion to a Weinreb amide) to yield the desired carboxylic acid, alcohol, or aldehyde, respectively. The chiral auxiliary can often be recovered and reused.[3]
This methodology provides a reliable and predictable route to enantiomerically pure α-substituted carboxylic acid derivatives, which are crucial building blocks in the synthesis of many pharmaceuticals.
Safety and Handling
4-Phenyl-2-imidazolidinone is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Phenyl-2-imidazolidinone is a structurally important and synthetically versatile molecule. Its well-defined chemical properties and predictable stereochemistry make it an invaluable tool for synthetic organic chemists. In particular, its application as a chiral auxiliary provides a robust and reliable method for the asymmetric synthesis of complex chiral molecules, underscoring its importance in modern drug discovery and development. The methodologies outlined in this guide provide a framework for its synthesis, characterization, and effective utilization in achieving high levels of stereocontrol.
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Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019). [Link]
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